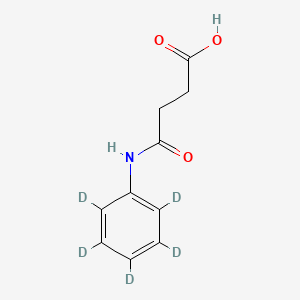

4-Anilino-4-oxobutanoic Acid-d5

Übersicht

Beschreibung

4-Anilino-4-oxobutanoic Acid-d5 is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic Acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques, such as mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-4-oxobutanoic Acid-d5 typically involves the reaction of aniline with a suitable anhydride in the presence of an acyltransferase enzyme from Mycobacterium smegmatis. The reaction is carried out in an aqueous medium, with a high substrate-to-catalyst ratio, resulting in excellent yields and rapid reaction times .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality. The use of biocatalysts, such as acyltransferase enzymes, enhances the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Anilino-4-oxobutanoic Acid-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: N-bromophthalimide in aqueous acetic acid medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles under suitable reaction conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxidized products.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Anilino-4-oxobutanoic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Biology: Employed in metabolic studies to trace the incorporation and metabolism of labeled compounds.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new analytical methods and quality control processes.

Wirkmechanismus

The mechanism of action of 4-Anilino-4-oxobutanoic Acid-d5 involves its role as a labeled standard in analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems. The compound does not exert any specific biological effects but serves as a valuable tool in research and analysis .

Vergleich Mit ähnlichen Verbindungen

- 4-Anilino-4-oxobutanoic Acid

- Suberoylanilide Hydroxamic Acid

- Vorinostat

Comparison: 4-Anilino-4-oxobutanoic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical techniques. Compared to its non-labeled analogs, it provides better accuracy and reliability in research applications. Suberoylanilide Hydroxamic Acid and Vorinostat are related compounds used in similar research contexts but lack the deuterium labeling, making them less suitable for certain analytical applications .

Biologische Aktivität

4-Anilino-4-oxobutanoic Acid-d5 (also known as d5-4-anilino-4-oxobutanoic acid) is a deuterated derivative of 4-anilino-4-oxobutanoic acid, which is recognized primarily as a metabolite of Suberoylanilide Hydroxamic Acid (Vorinostat). This compound has garnered significant attention in biochemical research due to its role in cancer therapy and its potential to modulate various biological pathways.

- Chemical Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 102-14-7

The structure of 4-anilino-4-oxobutanoic acid features a phenyl group attached to a butanoic acid backbone, which includes both an amine and a ketone functional group. This unique arrangement allows for various interactions within biological systems, particularly in enzyme kinetics and inhibition mechanisms.

The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs). This inhibition can lead to:

- Reactivation of Silenced Genes : By inhibiting HDACs, the compound can promote the expression of genes involved in apoptosis and cell cycle regulation, which are often silenced in cancer cells.

- Altered Pharmacokinetics : The incorporation of deuterium may enhance the stability and bioavailability of the compound, potentially leading to improved therapeutic outcomes compared to its non-deuterated counterpart.

Biological Activity Studies

Research has demonstrated that 4-anilino-4-oxobutanoic acid exhibits notable anti-cancer properties. Below is a summary of key findings from various studies:

| Study | Findings |

|---|---|

| Study on HDAC Inhibition | Demonstrated that the compound effectively inhibits HDAC activity in cancer cell lines, leading to increased apoptosis rates. |

| Pharmacokinetic Analysis | Showed that the deuterated form has improved metabolic stability, suggesting potential for enhanced efficacy in vivo. |

| Gene Expression Profiling | Revealed upregulation of tumor suppressor genes and downregulation of oncogenes upon treatment with the compound. |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving breast cancer cell lines treated with this compound showed a significant reduction in cell viability and induction of apoptosis. The mechanism was linked to the reactivation of p21 and other cell cycle regulators.

-

In Vivo Models :

- Animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models. The pharmacokinetic profile suggested prolonged half-life due to deuteration, allowing for less frequent dosing.

-

Comparative Studies :

- Comparisons with Suberoylanilide Hydroxamic Acid demonstrated that while both compounds inhibit HDACs, the deuterated version exhibited a more favorable safety profile with reduced off-target effects.

Applications in Research and Medicine

The unique properties of this compound make it a valuable tool in various research areas:

- Cancer Therapeutics : Its role as an HDAC inhibitor positions it as a candidate for further development in cancer treatment regimens.

- Metabolic Pathway Tracing : The stable isotopes incorporated into the compound allow researchers to trace metabolic pathways effectively, providing insights into drug metabolism and efficacy.

Eigenschaften

IUPAC Name |

4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGFGGLCMGYTP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661791 | |

| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840529-98-8 | |

| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.